Dicarbonylrhodium(I) 2,4-pentanedionate
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Overview
Description
Dicarbonylrhodium(I) 2,4-pentanedionate, also known as (Acetylacetonato)dicarbonylrhodium(I), is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It is a coordination complex where the rhodium center is bonded to two carbonyl (CO) groups and one 2,4-pentanedionate ligand. This compound is of significant interest in the field of organometallic chemistry due to its versatile reactivity and applications in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicarbonylrhodium(I) 2,4-pentanedionate can be synthesized through the reaction of rhodium trichloride with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I) by carbon monoxide. The general reaction is as follows:
RhCl3+C5H8O2+2CO→Rh(CO)2(C5H7O2)+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicarbonylrhodium(I) 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and acetylacetonate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Dicarbonylrhodium(I) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydroformylation, carbonylation, and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dicarbonylrhodium(I) 2,4-pentanedionate involves the coordination of the rhodium center to substrates, facilitating various catalytic processes. The carbonyl and acetylacetonate ligands play a crucial role in stabilizing the rhodium center and enabling its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrate being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Dicarbonylrhodium(I) chloride: Rh(CO)₂Cl
Dicarbonylrhodium(I) acetate: Rh(CO)₂(OAc)
Dicarbonylrhodium(I) triphenylphosphine: Rh(CO)₂(PPh₃)
Uniqueness
Dicarbonylrhodium(I) 2,4-pentanedionate is unique due to its combination of carbonyl and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions, distinguishing it from other rhodium complexes with different ligands.
Properties
Molecular Formula |
C7H8O4Rh |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
InChI Key |
GGRQQHADVSXBQN-FHJHGPAASA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Origin of Product |
United States |
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